molecular formula C14H20N2 B13141544 (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane

(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B13141544
M. Wt: 216.32 g/mol
InChI Key: JVKNKFDGLBRQPB-ZIAGYGMSSA-N
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Description

(1R,5R)-3-Benzyl-3,6-diazabicyclo[322]nonane is a bicyclic compound featuring a diazabicyclo structure with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane can be achieved through several methods. One common approach involves the use of halogenated solvents in a base-catalyzed reaction to afford the desired product in high yields . Another method includes the use of multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a ligand in the study of enzyme-substrate interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Additionally, in industry, it is utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The diazabicyclo structure allows it to fit into enzyme active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane include other diazabicyclo derivatives such as 3-azabicyclo[3.3.1]non-3-enes and 8-azabicyclo[3.2.1]octane .

Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyl group and diazabicyclo framework contribute to its versatility in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(1R,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2/t13-,14-/m1/s1

InChI Key

JVKNKFDGLBRQPB-ZIAGYGMSSA-N

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2)CC3=CC=CC=C3

Canonical SMILES

C1CC2CN(CC1CN2)CC3=CC=CC=C3

Origin of Product

United States

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